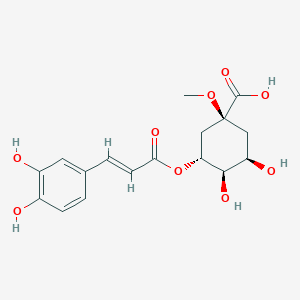

3-O-caffeoyl-1-methylquinic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H20O9 |

|---|---|

Molecular Weight |

368.3 g/mol |

IUPAC Name |

(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-4,5-dihydroxy-1-methoxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C17H20O9/c1-25-17(16(23)24)7-12(20)15(22)13(8-17)26-14(21)5-3-9-2-4-10(18)11(19)6-9/h2-6,12-13,15,18-20,22H,7-8H2,1H3,(H,23,24)/b5-3+/t12-,13-,15-,17+/m1/s1 |

InChI Key |

NRRBIAVXVIGMKC-AWOKGZDASA-N |

SMILES |

COC1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)C(=O)O |

Isomeric SMILES |

CO[C@]1(C[C@H]([C@H]([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)C(=O)O |

Canonical SMILES |

COC1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)C(=O)O |

Synonyms |

3-O-caffeoyl-1-methylquinic acid MCGA3 cpd |

Origin of Product |

United States |

Natural Occurrence and Distribution

Identification in Botanical Sources

3-O-caffeoyl-1-methylquinic acid is a naturally occurring phenolic compound that has been notably identified in bamboo. nih.gov Seminal research on the antioxidant properties of bamboo led to the isolation and characterization of this molecule from the leaves of Phyllostachys edulis, also known as Moso bamboo. nih.govwikipedia.org In a study focused on the antioxidant activity of bamboo extracts, this compound was one of three structural isomeric chlorogenic acid derivatives isolated from the butanol-soluble extract of the leaves. nih.gov

At the time of its discovery in this source, it was considered a novel compound isolated from a natural product for the first time, alongside 5-O-caffeoyl-4-methylquinic acid. nih.gov The identification was achieved through antioxidant activity-directed fractionation of the bamboo leaf extract. nih.gov Subsequent phytochemical investigations of the Phyllostachys genus have consistently listed this compound as one of its chemical constituents. wikipedia.orgekb.eg

Table 1: Isomeric Chlorogenic Acid Derivatives Isolated from Phyllostachys edulis

| Compound Name | Molecular Formula | Note |

|---|---|---|

| 3-O-(3'-methylcaffeoyl)quinic acid | - | Known Compound |

| 5-O-caffeoyl-4-methylquinic acid | - | Novel Compound (at time of study) nih.gov |

While this compound is specifically noted in Phyllostachys edulis, the broader class of compounds to which it belongs, caffeoylquinic acids (CQAs), are widely distributed throughout the plant kingdom. researchgate.net These esters of caffeic acid and quinic acid are specialized metabolites produced via the phenylpropanoid pathway and are found abundantly in many edible and medicinal plants. researchgate.netresearchgate.net

The Asteraceae (or Compositae) family is particularly rich in CQA derivatives. researchgate.netscirp.orgresearchgate.net Extensive research has identified various CQAs, including mono- and di-caffeoylquinic acids, in the aerial parts of numerous wild herbs within this family. scirp.orgresearchgate.net Another significant family is the Apocynaceae, where several species have been analyzed for their CQA content, revealing the presence of compounds like 3-CQA, 4-CQA, and 5-CQA (chlorogenic acid). nih.gov

Table 2: Examples of Botanical Families and Genera Reporting Caffeoylquinic Acid (CQA) Derivatives

| Family | Genera/Species Examples | Reference |

|---|---|---|

| Asteraceae | Arnica montana, Tanacetum parthenium, Taraxacum officinale, Cichorium intybus | researchgate.netscirp.org |

| Apocynaceae | Vallaris glabra, Alstonia angustiloba, Dyera costulata, Nerium oleander | nih.gov |

| Poaceae | Phyllostachys edulis, Phyllostachys nigra | nih.govnih.gov |

Tissue-Specific Localization within Plant Systems

The distribution of this compound and related CQA derivatives is not uniform throughout the plant structure. The initial isolation and identification of this compound was specifically from the leaves of Phyllostachys edulis. nih.gov Further research into CQA production in bamboo has shown that these compounds can accumulate significantly in cultured suspension cells , particularly when stimulated by light. nih.gov In suspension cultures of Phyllostachys nigra, light exposure strongly induced the accumulation of 3-O-caffeoylquinic acid (neochlorogenic acid) and 5-O-caffeoylquinic acid (chlorogenic acid). nih.gov

Studies on the biosynthetic pathways of related compounds provide additional insight into tissue localization. The enzymes responsible for lignin biosynthesis, which is related to the phenylpropanoid pathway that produces CQAs, show tissue-specific expression. nih.govnih.gov For instance, in poplar, the enzyme Caffeoyl-Coenzyme A-3-O-methyltransferase (CCoAOMT) is preferentially expressed in vascular tissues. nih.govnih.gov Its activity is localized in the differentiating xylem , phloem fibers , and the epidermis . nih.gov Within the xylem, the enzyme is most prominent in vessels and associated contact ray cells , with minimal presence in storage rays and fibers. nih.govnih.gov This suggests that the synthesis and accumulation of phenylpropanoids, including CQA derivatives, are highly regulated and localized to specific cell types involved in structural support and transport.

Isolation, Purification, and Chemical Synthesis Methodologies

Extraction Techniques from Natural Matrices (e.g., Solvent-Based Fractionation)

The initial step in obtaining 3-O-caffeoyl-1-methylquinic acid and related compounds from natural sources involves extraction from the plant matrix. Solvent-based fractionation is a cornerstone of this process, leveraging the differential solubility of various phytochemicals.

Commonly, a crude extract is first obtained using solvents like methanol, ethanol (B145695), or aqueous mixtures of these alcohols. core.ac.uknih.gov The choice of solvent is critical; for instance, studies on forced chicory roots have shown that a mixture of ethanol and water is effective for extracting caffeoylquinic acids. nih.gov The polarity of the solvent system is optimized to maximize the yield of the target compounds while minimizing the co-extraction of undesirable substances. For example, in the extraction of CQAs from Scolymus hispanicus, a 75% methanol-in-water solution yielded the best results. mdpi.com

Further fractionation of the crude extract is often necessary. This can be achieved through liquid-liquid partitioning with a series of immiscible solvents of increasing polarity, such as hexane, ethyl acetate (B1210297), and butanol. This partitions the compounds based on their polarity. For instance, an ethyl acetate fraction is often enriched with moderately polar compounds like many CQA derivatives. nih.gov

Modern extraction techniques are also employed to enhance efficiency and yield. Accelerated Solvent Extraction (ASE) and Ultrasound-Assisted Extraction (UAE) are two such methods. ASE utilizes elevated temperatures and pressures to increase extraction speed and efficiency, while UAE employs ultrasonic waves to disrupt cell walls and enhance solvent penetration. nih.govmdpi.com The optimization of parameters like temperature, solvent composition, and pH is crucial for the success of these methods. mdpi.com For example, research on chicory roots identified optimal temperatures and ethanol concentrations for maximizing the yield of 5-CQA and 3,5-diCQA. nih.gov

Table 1: Comparison of Extraction Techniques for Caffeoylquinic Acids

| Technique | Principle | Common Solvents | Key Advantages | Ref |

|---|---|---|---|---|

| Solvent Maceration/Reflux | Soaking or boiling plant material in a solvent to dissolve target compounds. | Methanol, Ethanol, Water, Ethyl Acetate | Simple, low-cost equipment. | core.ac.uk |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer. | Methanol/Water mixtures, Ethanol | Reduced extraction time and solvent consumption, increased yield. | mdpi.com |

| Accelerated Solvent Extraction (ASE) | Employs high temperature and pressure to increase extraction efficiency and speed. | Ethanol/Water mixtures | Fast, automated, requires less solvent than traditional methods. | nih.gov |

| Macroporous Resin Chromatography | The crude extract is passed through a resin column; compounds are separated based on adsorption and then eluted with different solvents. | Ethanol, Methanol | Effective for initial cleanup and fractionation of crude extracts. | nih.gov |

Chromatographic Purification Strategies (e.g., High-Speed Counter-Current Chromatography, Preparative HPLC)

Following initial extraction and fractionation, chromatographic techniques are indispensable for the isolation and purification of individual caffeoylquinic acids to a high degree of purity.

High-Speed Counter-Current Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thereby preventing the irreversible adsorption of analytes. mdpi.commdpi.com This method is particularly well-suited for separating structurally similar and unstable compounds like CQA isomers. mdpi.com The process involves selecting an appropriate two-phase solvent system, often composed of mixtures like petroleum ether-ethyl acetate-methanol-water. nih.gov The crude or semi-purified extract is then subjected to HSCCC, which separates the components based on their differential partitioning between the two liquid phases. nih.govmdpi.com

Preparative High-Performance Liquid Chromatography (HPLC) is another powerful tool, frequently used as a final polishing step after initial purification by methods like HSCCC. nih.govmdpi.com This technique uses a solid stationary phase (commonly a C18-modified silica) and a liquid mobile phase to achieve high-resolution separations. mdpi.comresearchgate.net By scaling up analytical HPLC methods, preparative HPLC can isolate milligrams to grams of pure compounds. nih.gov Studies have demonstrated the successful combination of HSCCC and semi-preparative HPLC for the efficient separation of multiple CQA derivatives from natural sources like burdock roots. nih.govmdpi.com

Table 2: Chromatographic Methods for CQA Purification

| Method | Principle | Stationary Phase | Mobile Phase Example | Application | Ref |

|---|---|---|---|---|---|

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography without a solid support. | Liquid (one phase of a biphasic system) | Petroleum ether-ethyl acetate-methanol-water | Fractionation of complex extracts, isolation of isomers. | nih.govmdpi.com |

| Preparative High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a solid stationary phase and a liquid mobile phase. | Solid (e.g., Reversed-phase C18 silica (B1680970) gel) | Acetonitrile/Water with formic or acetic acid | Final purification of single compounds to high purity. | nih.govmdpi.comresearchgate.net |

Chemical Synthesis Approaches for the Compound and its Analogs

While isolation from natural sources is common, chemical synthesis offers an alternative route to obtaining this compound and its analogs. Synthesis allows for the production of specific isomers that may be difficult to isolate and enables the creation of novel analogs for further study. The core of CQA synthesis lies in forming an ester bond between quinic acid and a hydroxycinnamic acid derivative like caffeic acid. researchgate.netmdpi.com

Esterification Reactions in CQA Synthesis

Esterification is the fundamental reaction for creating the CQA structure. However, the multiple hydroxyl groups on both the quinic acid and caffeic acid moieties present a significant challenge, necessitating the use of protecting groups to ensure regioselectivity. researchgate.netmdpi.com

The general strategy involves:

Protection: Specific hydroxyl groups on the quinic acid precursor are protected. For example, acetone (B3395972) can be used to form an acetonide protecting group across two adjacent hydroxyls. researchgate.net The carboxylic acid of quinic acid is often protected as a methyl ester. researchgate.net Similarly, the catechol hydroxyls of caffeic acid are typically protected.

Coupling: The protected quinic acid is then reacted with an activated caffeic acid derivative. Common coupling methods include Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netresearchgate.net

Deprotection: Finally, all protecting groups are removed, typically through acid hydrolysis, to yield the target caffeoylquinic acid. researchgate.netresearchgate.net

These multi-step syntheses can be complex and require careful optimization of reaction conditions, such as temperature and solvent systems, to avoid side reactions like isomerization and to maximize yield. mdpi.com

Direct Acylation Procedures Utilizing Specific Precursors

Direct acylation methods aim to simplify the synthesis by using highly reactive precursors. One approach involves the acylation of a protected quinic acid lactone with an acyl chloride derivative of caffeic acid. researchgate.netresearchgate.net For instance, the synthesis of various CQA isomers has been achieved by reacting a protected (-)-quinic acid with a suitably protected caffeoyl chloride. researchgate.net

Another strategy is enzymatic transesterification. This method uses an enzyme, such as a lipase (B570770), to catalyze the transfer of an acyl group from a donor molecule to quinic acid or its methyl ester. google.com For example, the vinyl ester of O,O-diacetylcaffeic acid can serve as the acyl donor in a reaction catalyzed by an immobilized lipase like Novozym 435 in an organic solvent. google.com This approach can offer high selectivity and avoids the harsh conditions often required in purely chemical methods.

Advanced Structural Characterization and Elucidation in Research

Application of Spectroscopic Techniques for Definitive Structural Confirmation (e.g., 2D-NMR, High-Resolution Mass Spectrometry)

The unambiguous structural elucidation of 3-O-caffeoyl-1-methylquinic acid is achieved through the combined application of high-resolution mass spectrometry (HRMS) and two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy.

High-Resolution Mass Spectrometry (HRMS) provides the elemental composition of the molecule with high accuracy. For this compound, HRMS confirms the molecular formula as C₁₇H₂₀O₉. nih.govnih.gov In techniques like electrospray ionization (ESI), the compound can be observed as protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) are particularly informative. Key fragment ions for caffeoylquinic acid derivatives include signals corresponding to the quinic acid moiety (m/z 191), dehydrated quinic acid (m/z 173), and the caffeoyl group (m/z 179). mdpi.com The presence of the methyl group at the C-1 position in this compound would influence the fragmentation, leading to characteristic neutral losses.

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for determining the connectivity of atoms.

¹H-NMR spectroscopy reveals the number and environment of protons in the molecule. For CQA derivatives, characteristic signals include those from the vinylic protons of the caffeoyl moiety (typically between δ 6.2 and 7.6 ppm) and the aromatic protons of the catechol ring (between δ 6.7 and 7.1 ppm). mdpi.com The protons on the quinic acid ring appear in the upfield region, and their specific chemical shifts and coupling constants are used to determine the substitution pattern. mdpi.com The presence of a singlet peak around δ 3.5-3.8 ppm would indicate the methoxy (B1213986) group at the C-1 position.

¹³C-NMR provides information about the carbon skeleton. The carbonyl carbon of the ester group, the carbons of the aromatic ring, and the carbons of the quinic acid moiety all have characteristic chemical shifts. mdpi.com

2D-NMR techniques , such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assembling the complete structure.

COSY experiments establish proton-proton couplings, helping to trace the spin systems within the quinic acid and caffeoyl moieties.

HSQC correlates directly bonded proton and carbon atoms.

HMBC is particularly vital as it shows correlations between protons and carbons over two to three bonds. For this compound, a key HMBC correlation would be observed between the proton of the methoxy group and the C-1 carbon of the quinic acid ring, and between the H-3 proton of the quinic acid and the carbonyl carbon of the caffeoyl group, definitively confirming the location of both the methyl and caffeoyl groups. nih.govresearchgate.net

Chiral Analysis and Stereochemical Determination in CQA Derivatives

The quinic acid core of this compound contains multiple stereocenters (at positions 1, 3, 4, and 5), meaning it can exist in various stereoisomeric forms. nih.gov The specific spatial arrangement of the substituents, or stereochemistry, is critical as different stereoisomers can exhibit different biological activities.

The IUPAC name for the naturally occurring enantiomer is (1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-4,5-dihydroxy-1-methoxycyclohexane-1-carboxylic acid. nih.gov The determination of the absolute configuration of these chiral centers requires specialized analytical techniques.

Chiral chromatography, particularly chiral High-Performance Liquid Chromatography (HPLC), is a powerful method for separating enantiomers. mdpi.com By using a chiral stationary phase, the different stereoisomers of a compound will interact differently with the column, leading to their separation and allowing for the isolation and characterization of each isomer.

In addition to chromatographic methods, advanced NMR techniques using chiral derivatizing agents can be employed to determine the absolute configuration. mdpi.com By reacting the compound with a chiral agent, diastereomeric derivatives are formed which can often be distinguished by high-field NMR.

The stereochemistry of the caffeoyl group is also a factor, as it can exist in cis or trans configurations, with the trans (or E) isomer being the most common in nature. nih.gov The large coupling constant (typically around 16 Hz) between the vinylic protons in the ¹H-NMR spectrum is characteristic of the trans configuration. mdpi.com

The complexity arising from multiple chiral centers and geometric isomerism makes the complete stereochemical elucidation of CQA derivatives like this compound a challenging but essential aspect of its characterization.

Biological Activities and Underlying Molecular Mechanisms

Antioxidant and Redox Modulatory Activities

3-O-caffeoyl-1-methylquinic acid, also known as MCGA3, demonstrates significant antioxidant and redox modulatory activities through various mechanisms. These properties are attributed to its unique chemical structure, which includes a caffeoyl group attached to a methylquinic acid backbone. nih.govnih.gov

Direct Free Radical Scavenging Mechanisms (in vitro assays like DPPH, superoxide (B77818) anion)

Research has consistently highlighted the capacity of this compound and its derivatives to directly scavenge free radicals. This activity is a key component of its antioxidant profile.

DPPH Radical Scavenging: In vitro assays using 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), a stable free radical, are commonly employed to evaluate the radical scavenging potential of compounds. mdpi.comresearchgate.net Caffeoylquinic acid derivatives have demonstrated the ability to donate a hydrogen atom or an electron to the DPPH radical, thus neutralizing it and causing a color change that can be measured spectrophotometrically. mdpi.comresearchgate.net This activity is often concentration-dependent. researchgate.net The presence of caffeoyl moieties is crucial for this antioxidant capacity. nih.gov

Superoxide Anion Scavenging: The superoxide anion (O2•−) is a precursor to many other reactive oxygen species. Studies have shown that caffeic acid derivatives can suppress the generation of superoxide anions. nih.gov This effect is not solely due to the direct scavenging of the anion but also involves the reduction of enzymes like xanthine (B1682287) oxidase that produce it. nih.gov

The direct free radical scavenging ability of caffeoylquinic acids is a fundamental aspect of their antioxidant properties, contributing to their protective effects against oxidative damage. researchgate.net

Enzymatic Antioxidant System Modulation (e.g., Nrf2/HO-1 Pathway Activation)

Beyond direct scavenging, this compound modulates the body's own enzymatic antioxidant defense systems. A primary mechanism for this is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Nrf2 Activation: Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxifying genes. bohrium.comnih.gov Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). mdpi.com Upon exposure to oxidative stress or certain chemical inducers, Nrf2 is released from Keap1 and translocates to the nucleus. mdpi.commdpi.com

HO-1 Induction: Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of target genes, initiating their transcription. mdpi.com One of the most important of these genes is heme oxygenase-1 (HO-1). bohrium.comresearchgate.net HO-1 is an enzyme with potent antioxidant and anti-inflammatory properties. researchgate.net Studies have shown that this compound can induce the expression of HO-1 in a dose- and time-dependent manner in human umbilical vascular endothelial cells (HUVECs). bohrium.comnih.gov This induction of HO-1 is dependent on the nuclear translocation of Nrf2. bohrium.comnih.gov

The activation of the Nrf2/HO-1 pathway represents a significant indirect antioxidant mechanism of this compound, amplifying its protective effects by upregulating the cell's endogenous defense systems. bohrium.comnih.gov

Impact on Intracellular Glutathione (B108866) Homeostasis (GSH/GSSG Ratio Regulation)

Glutathione (GSH) is a critical intracellular antioxidant, and its ratio to its oxidized form, glutathione disulfide (GSSG), is a key indicator of cellular redox status. mdpi.com this compound has been shown to influence this delicate balance.

Modulation of GSH and GSSG Levels: Treatment of HUVECs with this compound has been observed to increase the cellular levels of both reduced (GSH) and oxidized (GSSG) glutathione. bohrium.comnih.gov

GSH/GSSG Ratio: Interestingly, this exposure leads to a decrease in the GSH/GSSG ratio. bohrium.comnih.gov This altered redox state, specifically the decrease in the GSH/GSSG ratio, is suggested to be a signal that contributes to the Nrf2-dependent induction of phase II detoxifying genes. bohrium.com This indicates a complex interplay where the compound initially perturbs the glutathione homeostasis, which in turn triggers a protective cellular response.

Protection Against Reactive Oxygen Species (ROS)-Induced Cellular Damage (in vitro models)

The culmination of this compound's antioxidant activities is its ability to protect cells from damage induced by reactive oxygen species (ROS).

Cytoprotective Effects: In vitro studies have demonstrated that this compound can protect cells, such as human umbilical vascular endothelial cells (HUVECs), from ROS-induced injury. bohrium.comnih.gov This cytoprotective activity is associated with its ROS-scavenging potency and the induction of phase II detoxifying genes. bohrium.comnih.gov

UVA-Induced Damage: In the context of skin cells, this compound has been investigated for its photochemopreventive effects. nih.gov Pretreatment with this compound rendered immortalized HaCaT keratinocytes more susceptible to apoptosis following UVA irradiation, which can be a mechanism to eliminate damaged cells that could otherwise become cancerous. nih.gov It also reversed UVA-induced ROS generation. nih.gov

These findings underscore the potential of this compound to mitigate the harmful effects of oxidative stress at a cellular level. bohrium.com

Anti-inflammatory Effects and Immunomodulation Research

In addition to its antioxidant properties, this compound and related compounds have been investigated for their anti-inflammatory and immunomodulatory potential.

Investigation of Pro-inflammatory Mediator and Pathway Inhibition

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Caffeoylquinic acid derivatives have shown promise in modulating inflammatory pathways.

Inhibition of Pro-inflammatory Mediators: Research on various caffeoylquinic acid derivatives has demonstrated their ability to inhibit the production of pro-inflammatory mediators. For example, in lipopolysaccharide (LPS)-stimulated U-937 cells, these compounds have been shown to inhibit the synthesis and release of monocyte chemoattractant protein-3 (MCP-3), a chemokine involved in inflammatory processes. nih.govresearchgate.net Some derivatives also showed effects on prostaglandin (B15479496) E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) production, although the effects could be dose-dependent and complex. nih.gov In another study, coffee-derived metabolites, including dihydrocaffeic acid, protected hepatic cells from TNF-α-induced inflammation by reducing the levels of interleukins (IL-6 and IL-8) and chemokines. mdpi.com

Modulation of Inflammatory Signaling Pathways: The anti-inflammatory effects of these compounds are linked to their influence on key signaling pathways. For instance, the activation of the Nrf2 pathway, as discussed in the antioxidant section, also has anti-inflammatory consequences, as HO-1, one of its target genes, exhibits potent anti-inflammatory effects. mdpi.comresearchgate.net Furthermore, research on related compounds suggests that they can modulate pathways like the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) pathways, which are central to the inflammatory response. mdpi.com

The investigation into the anti-inflammatory properties of this compound and its analogs is an active area of research, with findings suggesting a potential role in managing inflammatory conditions. nih.gov

Interactive Data Tables

Table 1: Antioxidant Activity of Caffeoylquinic Acid Derivatives

| Compound/Derivative | Assay | Key Finding | Reference |

| 3,4-di-O-caffeoyl quinic acid | DPPH radical scavenging | Potent DPPH radical scavenger activity. | researchgate.net |

| Caffeic acid derivatives | Superoxide anion generation | Suppressed O2- generation, primarily by reducing xanthine oxidase. | nih.gov |

| Di-O-caffeoylquinic acids | Cytoprotection in bmMSCs | Protected bone marrow-derived mesenchymal stem cells from •OH-induced damage. | nih.govnih.gov |

| This compound | Nrf2/HO-1 pathway | Induced Nrf2-dependent HO-1 expression in HUVECs. | bohrium.comnih.gov |

| 1,3-Dicaffeoylquinic acid | Radical scavenging | Exhibits antioxidant and radical scavenging activity. | medchemexpress.com |

Table 2: Anti-inflammatory Activity of Caffeoylquinic Acid Derivatives

| Compound/Derivative | Cell Model | Key Finding | Reference |

| Caffeoylquinic acid derivatives | LPS-stimulated U-937 cells | Inhibited monocyte chemoattractant protein-3 (MCP-3) synthesis/release. | nih.govresearchgate.net |

| Dihydrocaffeic acid | TNF-α-treated HepG2 cells | Protected against TNF-α-induced inflammation and oxidative stress. | mdpi.com |

| 3,4,5-tri-O-caffeoylquinic acid | UVB-irradiated HaCaT cells | Modulated MAPK/NF-κB/AP-1 signaling pathway, inhibiting MMP-1 synthesis. | mdpi.com |

Elucidation of Molecular Targets in Inflammatory Responses

Research into this compound (MCGA3) has identified several molecular targets involved in its anti-inflammatory and cytoprotective activities. In human umbilical vascular endothelial cells (HUVECs), MCGA3 has been shown to induce the expression of phase II detoxifying genes. nih.gov This induction is a protective response against oxidative stress, a key component of inflammation. The mechanism involves the nuclear translocation of the transcription factor Nrf2 (NF-E2-related factor 2). nih.gov

Key findings include:

Induction of Phase II Genes: Treatment with MCGA3 leads to a dose- and time-dependent increase in the mRNA levels of genes such as heme oxygenase-1 (HO-1), ferritin, γ-glutamylcysteine ligase, glutathione reductase, and glutathione transferase. nih.gov

Nrf2-Dependence: The induction of these genes is dependent on the activation and nuclear translocation of Nrf2. nih.gov

Modulation of Glutathione Redox State: MCGA3 exposure results in an altered intracellular glutathione redox state, specifically a decreased ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG), which may play a role in the activation of Nrf2. nih.gov

Signaling Pathway Involvement: Studies on immortalized HaCaT keratinocytes demonstrated that MCGA3 pretreatment could reverse UVA-induced sustained phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and protein kinase Cα, both of which are key signaling molecules in inflammatory pathways. nih.gov

While direct research on MCGA3 is specific, studies on related compounds like 3,4,5-tri-O-caffeoylquinic acid (TCQA) have shown potent inhibition of pro-inflammatory substances such as TNF-α, suggesting a class effect for caffeoylquinic acids in modulating inflammatory responses. mdpi.com

Neuroprotective Research Perspectives

The potential of caffeoylquinic acid derivatives as neuroprotective agents has been an area of active investigation. The focus has been on their ability to protect neuronal cells from toxicity and to support their energy metabolism.

Attenuation of Cellular Toxicity in Neuronal Models

While direct studies on this compound are limited in this specific context, research on closely related caffeoylquinic acid (CQA) derivatives provides significant insights. For instance, 3,5-di-O-caffeoylquinic acid has demonstrated a neuroprotective effect against amyloid-β (Aβ)-induced cell death in human neuroblastoma SH-SY5Y cells. researchgate.net This model is relevant for studying neurodegenerative diseases like Alzheimer's. The protective mechanism is linked to the overexpression of glycolytic enzymes, which helps to counteract the cellular stress induced by Aβ. researchgate.netresearchgate.net

Modulation of Cellular Energy Metabolism (e.g., ATP Production)

The ability of CQA derivatives to enhance cellular energy production is a key aspect of their neuroprotective potential. In human neuroblastoma SH-SY5Y cells, treatment with di-CQA and tri-CQA derivatives has been shown to significantly increase the intracellular levels of ATP. researchgate.net This is achieved by up-regulating the expression of glycolytic enzymes and boosting the levels of metabolites in both the glycolysis pathway and the tricarboxylic acid (TCA) cycle. researchgate.net

Research suggests that the number of caffeoyl groups attached to the quinic acid core is directly related to the compound's efficacy in stimulating ATP production. researchgate.net Among the tested derivatives, 3,4,5-tri-O-caffeoylquinic acid was found to be the most potent accelerator of ATP production. researchgate.net This enhancement of mitochondrial function and energy output could be crucial for maintaining neuronal health and resilience against metabolic stressors. mdpi.com

Table 1: Effect of Caffeoylquinic Acid Derivatives on Cellular Metabolism in SH-SY5Y Cells

| Compound | Effect on Glycolysis Metabolites | Effect on TCA Cycle Metabolites | Effect on ATP Production | Reference |

|---|---|---|---|---|

| di-CQA | Significant Increase | Significant Increase (Acetyl-CoA, Succinic acid, Fumaric acid, Malic acid) | Significant Increase | researchgate.net |

| tri-CQA | Significant Increase (stronger than di-CQA) | Significant Increase (all metabolites) | Significant Increase | researchgate.net |

| 3,4,5-tri-O-caffeoylquinic acid | Not specified | Not specified | Highest accelerating activity among tested CQAs | researchgate.net |

Anticancer and Chemopreventive Research

This compound has been investigated for its potential role in preventing or treating cancer, with a focus on its ability to induce programmed cell death and modulate cell cycle progression in cancer cells.

Induction of Apoptosis in Carcinogenesis Models (in vitro)

MCGA3 has shown notable activity in promoting apoptosis, particularly in the context of photochemoprevention. In a study using immortalized HaCaT keratinocytes, a model for skin carcinogenesis, pretreatment with MCGA3 rendered the cells more susceptible to apoptosis induced by ultraviolet A (UVA) radiation. nih.gov This suggests that MCGA3 can help eliminate cells damaged by UVA, which is a critical mechanism for preventing the development of skin cancer. nih.gov The induction of apoptosis is a desirable characteristic for an anticancer agent, as it allows for the removal of malignant or pre-malignant cells without triggering a significant inflammatory response. waocp.org

Modulation of Cell Cycle Regulatory Proteins (e.g., p21WAF1/Cip1)

A key mechanism underlying the pro-apoptotic and chemopreventive effects of MCGA3 is its ability to modulate cell cycle regulatory proteins. Specifically, MCGA3 has been found to be a potent inducer of the p21WAF1/Cip1 protein. nih.gov The p21 protein is a cyclin-dependent kinase inhibitor that plays a crucial role in halting the cell cycle, typically at the G1/S checkpoint, to allow for DNA repair or to initiate apoptosis if the damage is too severe. nih.govnih.gov

In HaCaT keratinocytes, MCGA3 treatment alone was sufficient to increase both the mRNA and protein levels of p21. nih.gov This induction was shown to be dependent on the Sp1 transcription factor and occurred independently of the p53 tumor suppressor protein. nih.gov By upregulating p21, MCGA3 can enforce a G1-S cell cycle arrest, which enhances the apoptotic response to subsequent stressors like UVA radiation. nih.gov

Table 2: Molecular Effects of this compound (MCGA3) in HaCaT Keratinocytes

| Molecular Target/Process | Observed Effect of MCGA3 | Reference |

|---|---|---|

| UVA-Induced Apoptosis | Enhanced sensitivity | nih.gov |

| p21WAF1/Cip1 Expression (mRNA and Protein) | Induced/Upregulated | nih.gov |

| p21 Transcriptional Activation | Mediated through Sp1 binding sites | nih.gov |

| Cell Cycle | Contributes to G1-S arrest | nih.gov |

| UVA-induced ERK1/2 and PKCα phosphorylation | Reversed | nih.gov |

Interference with Proliferation and Survival Signaling Pathways (in vitro)

Research has demonstrated that this compound (MCGA3) can modulate cellular signaling pathways related to proliferation and survival, particularly in the context of photochemoprevention. In vitro studies using immortalized HaCaT keratinocytes have shown that pretreatment with MCGA3 enhances the cells' sensitivity to ultraviolet A (UVA) radiation-induced apoptosis. nih.gov

The compound was found to counteract the effects of UVA radiation by completely reversing the sustained phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and protein kinase Cα (PKCα). nih.gov Furthermore, MCGA3 on its own was observed to effectively increase the expression of both p21 protein and its corresponding mRNA. nih.gov The p21 protein is a critical regulator of the cell cycle, and its induction by MCGA3 plays a pivotal role in initiating a G1-S phase arrest, thereby enhancing apoptosis in UVA-irradiated cells. nih.gov

The mechanism for this p21 induction is linked to the Sp1 transcription factor. MCGA3 mediates the transcriptional activation of the p21 gene by acting on the proximal region of multiple Sp1 sites within the p21 promoter, a mechanism that is independent of the p53-binding site. nih.gov This effect is further amplified by iron-chelating agents, suggesting that iron chelation-driven hypoxia may contribute to the activation of p21 by MCGA3. nih.gov Through these actions, MCGA3 can facilitate the apoptotic elimination of cells with DNA damage, such as those mutated by UVA radiation. nih.gov

Table 1: In Vitro Effects of this compound on Signaling Pathways

| Cell Line | Condition | Observed Effect | Molecular Mechanism | Reference |

|---|---|---|---|---|

| HaCaT Keratinocytes | Pretreatment before UVA Irradiation | Enhanced apoptosis; Reversal of UVA-induced phosphorylation | Downregulation of p-ERK1/2 and p-PKCα | nih.gov |

| HaCaT Keratinocytes | Treatment with MCGA3 alone | Increased p21 protein and mRNA levels | Sp1-dependent transcriptional activation of p21 | nih.gov |

| HaCaT Keratinocytes | UVA irradiation with MCGA3 pretreatment | Induction of G1-S cell cycle arrest | Pivotal role of p21 induction | nih.gov |

Other Investigated Biological Activities

This section focuses on in vitro and in vivo animal studies, excluding human clinical trials.

Antimicrobial Research

Direct research on the antimicrobial properties of this compound is limited in the available scientific literature. However, studies on structurally related compounds provide some context. Caffeic acid, a core component of this molecule, has demonstrated antibacterial activity against various clinical strains of Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 256 µg/mL to 1024 µg/mL. scilit.com Furthermore, dicaffeoylquinic acids, which are closely related, have also been investigated. For instance, comparisons of 3,4-diCQA, 3,5-diCQA, and 4,5-diCQA against Bacillus shigae showed that the position of the caffeoyl groups influences the antibacterial potency.

Antiviral Research

The antiviral potential of 3-O-caffeoylquinic acid has been investigated alongside other related compounds. In a study evaluating caffeoylquinic acid derivatives from Schefflera heptaphylla, 3-O-caffeoylquinic acid was isolated along with 3,4-di-O-caffeoylquinic acid and 3,5-di-O-caffeoylquinic acid. nih.gov While the two dicaffeoylquinic acid derivatives showed potent and specific activity against the Respiratory Syncytial Virus (RSV), the specific contribution or activity level of 3-O-caffeoylquinic acid was not detailed. nih.gov The mechanism for the active compounds was suggested to be the inhibition of virus-cell fusion in the early stages of infection and the subsequent cell-cell fusion at the end of the RSV replication cycle. nih.gov

Other related compounds have also shown promise. For example, 3,4-O-dicaffeoyl-1,5-γ-quinide demonstrates potent antiviral effects against RSV, acting on an intracellular post-entry step of viral replication. units.it Broader studies indicate that various caffeoylquinic acids are active against viruses like HIV and Hepatitis B virus (HBV). sci-hub.se

Table 2: Antiviral Research on this compound and Related Compounds

| Compound | Virus | Model | Finding | Reference |

|---|---|---|---|---|

| 3-O-caffeoylquinic acid | Respiratory Syncytial Virus (RSV) | In vitro | Investigated for activity, but specific results not detailed. Related dicaffeoylquinic acids were potent. | nih.gov |

| 3,4-di-O-caffeoylquinic acid | Respiratory Syncytial Virus (RSV) | In vitro (Plaque reduction assay) | Potent anti-RSV activity with an IC50 of 2.33 µM. | nih.gov |

| 3,5-di-O-caffeoylquinic acid | Respiratory Syncytial Virus (RSV) | In vitro (Plaque reduction assay) | Potent anti-RSV activity with an IC50 of 1.16 µM. | nih.gov |

| 3,4-O-dicaffeoyl-1,5-γ-quinide | Respiratory Syncytial Virus (RSV) | In vitro | Potent antiviral effect with submicromolar EC50 values. | units.it |

Antidiabetic Research

There is a lack of direct in vitro or in vivo animal studies specifically investigating the antidiabetic activity of this compound. However, research on its constituent part, caffeic acid, has shown potential antidiabetic effects in animal models. In studies using streptozotocin-induced diabetic rats, administration of caffeic acid led to a reduction in blood glucose levels, an increase in plasma insulin, and improvements in the structure of pancreatic islets. researchgate.net These effects are partly attributed to the antioxidant properties of caffeic acid. researchgate.net Similarly, other related compounds, such as caffeoylmalic acid, have been shown to stimulate glucose absorption and reduce blood glucose levels in mouse models of diabetes. nih.gov

Hepatoprotective Research

Specific studies on the hepatoprotective activity of this compound are not prominent in the reviewed literature. However, the hepatoprotective potential of the broader class of caffeoylquinic acids is well-documented. In vitro experiments have shown that various dicaffeoylquinic acid derivatives are potent hepatoprotective agents against toxin-induced liver cell injury in cultured rat hepatocytes. researchgate.net For example, methyl 3,4-di-O-caffeoyl quinate, 3,4-di-O-caffeoyl quinic acid, methyl 4,5-di-O-caffeoyl quinate, and 3,5-di-O-caffeoyl quinic acid were all found to be more potent than glycyrrhizin (B1671929) in protecting against CCl4-induced cell injury. researchgate.net

Furthermore, in an in vitro model using diclofenac-induced toxicity in Hep-G2 cells, an extract of Prenanthes purpurea, rich in caffeoylquinic acids like chlorogenic acid and 3,5-dicaffeoylquinic acid, demonstrated significant hepatoprotective activity. nih.gov The protective effects are linked to the antioxidant and antiapoptotic properties of these polyphenolic compounds. nih.gov

Table 3: Hepatoprotective Research on Caffeoylquinic Acid Derivatives

| Compound/Extract | Model | Toxin | Finding | Reference |

|---|---|---|---|---|

| Methyl 3,4-di-O-caffeoyl quinate | Cultured Rat Hepatocytes | Carbon Tetrachloride (CCl4) | Showed the most potent hepatoprotective activity among four tested derivatives. | researchgate.net |

| 3,4-di-O-caffeoyl quinic acid | Cultured Rat Hepatocytes | Carbon Tetrachloride (CCl4) | Demonstrated significant hepatoprotective activity. | researchgate.net |

| 3,5-di-O-caffeoyl quinic acid | Cultured Rat Hepatocytes / Hep-G2 Cells | CCl4 / Diclofenac | Showed potent hepatoprotective effects. | researchgate.netnih.gov |

| Prenanthes purpurea Extract (rich in caffeoylquinic acids) | Hep-G2 Cells | Diclofenac | Exhibited significant hepatoprotective, antiapoptotic, and antioxidant properties. | nih.gov |

In Vitro Research Models and Methodologies

Utilization of Cell Culture Systems and Experimental Designs

The investigation of 3-O-caffeoyl-1-methylquinic acid's biological effects at the cellular level relies heavily on the use of specific cell culture systems. The choice of cell line is dictated by the particular biological activity being studied.

For instance, to explore its neuroprotective potential, human neuroblastoma SH-SY5Y cells are frequently used. nih.govnih.gov A common experimental design involves pretreating these cells with the compound before exposing them to an oxidative stressor like hydrogen peroxide (H₂O₂), which mimics conditions found in neurodegenerative diseases. nih.gov

The compound's potential to protect liver cells is often investigated using primary cultured rat hepatocytes. researchgate.netcapes.gov.br These cells can be exposed to toxins such as carbon tetrachloride (CCl₄) or D-galactosamine (GalN) to induce liver damage, and the protective effect of the compound is then evaluated. researchgate.netcapes.gov.br

Furthermore, immortalized human keratinocyte cell lines, such as HaCaT cells, are utilized to study the compound's effects on skin, particularly in the context of protection against UV radiation-induced damage. nih.govnih.govmdpi.com

Biochemical and Molecular Assays for Activity Evaluation (e.g., Enzyme Inhibition Assays)

A diverse range of biochemical and molecular assays are essential for quantifying the biological activities of this compound. These assays provide critical data on how the compound interacts with cellular components, particularly enzymes.

Enzyme Inhibition Assays are a cornerstone of this research. The compound has been evaluated for its ability to inhibit several key enzymes:

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes, which are involved in the breakdown of neurotransmitters, is relevant to neurodegenerative diseases. nih.govmdpi.comnih.govresearchgate.netresearchgate.net The Ellman's method is a common spectrophotometric assay used for this purpose. nih.gov

α-Glucosidase and α-Amylase: Inhibition of these enzymes, which are involved in carbohydrate digestion, suggests a potential role in managing blood sugar levels. sci-hub.senih.govmdpi.commdpi.comresearchgate.net Assays often measure the release of a chromogenic product from a synthetic substrate. mdpi.com

Tyrosinase: This enzyme is involved in melanin (B1238610) production, and its inhibition is relevant for applications in skin hyperpigmentation. nih.gov

Collagenase and Elastase: Inhibition of these enzymes, which degrade collagen and elastin (B1584352) in the skin, is studied in the context of anti-aging research.

Interactive Table of Enzyme Inhibition Studies

Antioxidant Activity Assays are also frequently performed to measure the compound's ability to neutralize free radicals. Common methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Anti-inflammatory Activity Assays in cell models like LPS-stimulated RAW 264.7 macrophages often involve measuring the production of nitric oxide (NO) using the Griess reagent and quantifying pro-inflammatory cytokines like TNF-α and IL-6 using ELISA (Enzyme-Linked Immunosorbent Assay). researchgate.net

Gene Expression Analysis Techniques (e.g., RT-PCR, Northern Blotting)

To understand how this compound affects cellular function at the genetic level, researchers employ techniques that measure changes in gene expression.

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a widely used method to quantify the messenger RNA (mRNA) levels of specific genes. nih.govresearchgate.netucb.brmdpi.com This technique allows for precise measurement of how the compound upregulates or downregulates the transcription of genes involved in various cellular processes. For example, in studies on inflammation, qRT-PCR can measure the expression of genes encoding for pro-inflammatory cytokines. mdpi.com

Northern Blotting is another technique used to detect and measure specific RNA molecules. nih.govbohrium.com While it has been largely superseded by qRT-PCR due to its lower throughput and requirement for larger amounts of RNA, it can still provide valuable information about the size and integrity of the mRNA transcript. nih.govbohrium.com

Studies have shown that this compound can influence the expression of genes related to:

Phase II Detoxifying Enzymes: Such as heme oxygenase-1 (HO-1), which plays a role in the cellular antioxidant response. nih.govbohrium.com

Cell Cycle Regulation: For instance, the p21 gene, which is involved in cell cycle arrest. nih.gov

Inflammation: Including genes for cytokines and other inflammatory mediators.

Interactive Table of Gene Expression Analysis

Protein Expression and Pathway Analysis Methodologies

To confirm that changes in gene expression translate to functional changes at the protein level, and to elucidate the signaling pathways involved, researchers use various protein analysis techniques.

Western Blotting is the most common method used to detect and quantify specific proteins. This technique allows researchers to measure the levels of key proteins to confirm the findings from gene expression studies. For example, if qRT-PCR shows a decrease in the mRNA for an inflammatory protein, Western blotting can confirm a corresponding decrease in the protein itself.

Pathway Analysis using Western blotting also involves examining the phosphorylation status of key signaling proteins. Phosphorylation is a common mechanism for activating or deactivating proteins in signaling cascades. By using antibodies that specifically recognize the phosphorylated forms of proteins, researchers can map out the cellular pathways affected by this compound. Key pathways investigated include:

MAPK (Mitogen-Activated Protein Kinase) and NF-κB (Nuclear Factor-kappa B) pathways: These are crucial signaling pathways involved in inflammation. nih.govmdpi.com

Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway: This pathway is a master regulator of the antioxidant response. nih.govmdpi.combohrium.commdpi.com

Interactive Table of Protein and Pathway Analysis

In Vivo Animal Research Models and Pharmacological Investigations

Preclinical Animal Models for Efficacy Studies

Preclinical animal models are indispensable for assessing the efficacy of a compound in a living organism. For compounds like 3-O-caffeoyl-1-methylquinic acid, which has demonstrated antioxidant and anti-inflammatory properties in vitro, relevant animal models would typically include those for inflammation, oxidative stress-related diseases, and neurodegenerative conditions.

Commonly used models for inflammation include carrageenan-induced paw edema in rats or mice, and collagen-induced arthritis models. For neuroprotection, models of Alzheimer's disease, such as the senescence-accelerated mouse (SAM) model, are often employed. nih.gov For instance, studies on related compounds like 3,5-di-O-caffeoylquinic acid have utilized SAMP8 mice to investigate improvements in spatial learning and memory. nih.gov

Despite the availability of these established models, specific efficacy studies employing these models for this compound are not prominently reported in the current body of scientific literature.

Pharmacodynamic Evaluation in Animal Systems

Pharmacodynamics involves the study of the biochemical and physiological effects of drugs on the body. An in vivo pharmacodynamic evaluation of this compound would involve measuring its effects on specific biomarkers related to its proposed mechanism of action.

Based on in vitro findings, which show that this compound can induce phase II detoxifying enzymes and modulate glutathione (B108866) levels, a pharmacodynamic study in animals would likely involve the following:

Measurement of enzyme activity: Assessing the activity of enzymes like heme oxygenase-1 (HO-1) and glutathione reductase in tissue samples from treated animals.

Quantification of biomarkers of oxidative stress: Measuring levels of malondialdehyde (a marker of lipid peroxidation) and the ratio of reduced to oxidized glutathione (GSH/GSSG) in blood or tissue.

Analysis of inflammatory markers: Measuring the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in response to an inflammatory challenge.

Investigation of Systemic Biological Responses in Animal Models

Understanding the systemic biological responses to this compound is crucial for a complete preclinical assessment. This would encompass a broader evaluation of its effects on various organ systems beyond the primary target of action.

In vitro research has highlighted the cytoprotective effects of this compound on endothelial cells. An in vivo investigation would seek to confirm these effects and explore other systemic responses. This could involve histological examination of various organs, such as the liver, kidney, and brain, to assess for any protective or adverse effects. Furthermore, monitoring of general health parameters of the animals, including body weight and food and water intake, would be standard practice.

While the current literature provides a strong rationale for investigating the in vivo effects of this compound, there is a clear need for dedicated animal studies to establish its efficacy, pharmacodynamics, and systemic biological responses. The absence of such data limits the comprehensive understanding of this compound's potential as a therapeutic agent.

Structure Activity Relationship Sar Studies and Derivatives

Correlating Specific Structural Modifications of CQA Derivatives with Biological Potency

The biological potency of Caffeoylquinic Acid (CQA) derivatives is significantly influenced by specific structural features. Many studies have demonstrated that these compounds possess a wide array of biological effects, including antioxidant and anti-inflammatory properties, and that synthetic modifications can enhance their metabolic stability and activity. nih.gov The goal of creating new, stable CQA analogs is often to improve upon the characteristics of the naturally occurring parent compounds. nih.gov

Several key structural aspects have been correlated with biological potency:

Esterification : The conversion of phenolic acids into their ester derivatives has been shown to improve certain biological activities. For example, studies on synthetic caffeic acid derivatives revealed that they exhibited more potent antiplasmodial activity compared to the parent caffeic acid. nih.gov

Isomerization : The geometry of the caffeoyl group is also important. The presence of a cis-caffeoyl group in certain CQA derivatives has been suggested as a contributor to their biological activity. sci-hub.se Furthermore, CQAs can undergo isomerization when exposed to heat or light, leading to a mix of isomers that may possess different levels of bioactivity. nih.gov

Stability : The inherent chemical instability of some CQAs can limit their therapeutic potential. The synthesis of more stable analogs is a strategy employed by researchers to overcome this limitation and potentially increase biological effects. nih.gov

Influence of Caffeoyl Group Number and Position on Bioactivity

A critical factor determining the bioactivity of CQA derivatives is the number of caffeoyl groups attached to the quinic acid core. sci-hub.se Generally, an increase in the number of caffeoyl groups leads to an enhancement of certain biological effects. nih.gov

Effect on ATP Production: Research into the neuroprotective effects of CQAs has explored their ability to accelerate ATP production in human neuroblastoma cells. A study that synthesized various CQA derivatives found a direct correlation between the number of caffeoyl groups and the increase in intracellular ATP levels. The results indicated that 3,4,5-tri-O-caffeoylquinic acid was the most potent among the tested compounds, suggesting that a higher degree of caffeoylation enhances this specific activity. nih.govresearchgate.net

Table 1: Effect of Caffeoyl Group Number on Intracellular ATP Levels

| Compound | Number of Caffeoyl Groups | ATP Level Increase vs. Control (%) |

|---|---|---|

| 3,5-di-O-caffeoylquinic acid | 2 | 116% |

| 4,5-di-O-caffeoylquinic acid | 2 | Not specified, but active |

| 1,4,5-tri-O-caffeoylquinic acid | 3 | 114% |

| 3,4,5-tri-O-caffeoylquinic acid | 3 | 124% |

Data sourced from a study on SH-SY5Y cells. researchgate.net

Effect on Radical Scavenging Activity: The antioxidant capacity of CQAs is also strongly linked to the number of caffeoyl substituents. The catechol structure within the caffeoyl moiety is significant for this function. researchgate.net Studies have consistently shown that dicaffeoylquinic acids (diCQAs) and tricaffeoylquinic acids (triCQAs) exhibit greater radical scavenging activity than monocaffeoylquinic acids (monoCQAs). researchgate.netnih.gov

Table 2: DPPH Radical Scavenging Activity (RSA) of CQA Derivatives

| Compound | Class | RSA (%) |

|---|---|---|

| Chlorogenic acid (3-CQA) | monoCQA | ~85% |

| 3,4-di-O-caffeoylquinic acid | diCQA | ~92% |

| 3,5-di-O-caffeoylquinic acid | diCQA | ~92% |

| 4,5-di-O-caffeoylquinic acid | diCQA | ~92% |

| 3,4,5-tri-O-caffeoylquinic acid | triCQA | ~94% |

Approximate values derived from graphical data at a 50 µg/mL concentration. researchgate.net

The position of the caffeoyl group also plays a role. For instance, one study reported that 4-O-caffeoylquinic acid (4-CQA) demonstrated approximately three times higher free radical scavenging activity than 5-O-caffeoylquinic acid (5-CQA). nih.gov

Impact of Methylation on the Quinic Acid Moiety in CQA Derivatives

Methylation of the quinic acid portion of CQA derivatives represents another structural modification that can influence biological activity. This can occur at the hydroxyl groups or the carboxylic acid group of the quinic acid core.

The compound 3-O-caffeoyl-1-methylquinic acid is characterized by the addition of a methyl group at the C-1 position of the quinic acid. nih.gov Another common modification is methylation at the carboxylic acid function to form a methyl ester.

The impact of such methylation has been investigated in the context of accelerating ATP production. In the same study that highlighted the importance of the number of caffeoyl groups, researchers also synthesized and tested methyl ester derivatives of highly active CQAs. researchgate.net

Table 3: Impact of Carboxylic Acid Methylation on ATP Production Activity

| Compound | ATP Level Increase vs. Control (%) |

|---|---|

| 3,5-di-O-caffeoylquinic acid | 116% |

| 3,5-di-O-caffeoylquinic acid methyl ester | 108% |

| 3,4,5-tri-O-caffeoylquinic acid | 124% |

| 3,4,5-tri-O-caffeoylquinic acid methyl ester | 114% |

Data sourced from a study on SH-SY5Y cells. researchgate.net

The data indicates that while the methyl ester derivatives are still active, their potency in this specific assay is slightly reduced compared to their non-methylated counterparts. researchgate.net This suggests that a free carboxylic acid group may be favorable for this particular biological function.

Exploration of Novel Synthetic and Naturally Occurring CQA Derivatives

The diversity of CQA derivatives continues to expand through both the discovery of new natural products and the efforts of synthetic chemistry. sci-hub.se

Naturally Occurring Derivatives: Nature produces a wide array of CQA-related structures. Beyond the simple mono-, di-, and tri-caffeoyl esters, more complex derivatives have been isolated from various plants. These include:

This compound : This methylated derivative has been reported in Phyllostachys edulis. nih.gov

Mixed Acid Esters : Derivatives where the quinic acid is esterified with other phenolic acids, such as ferulic acid or sinapic acid, have been found. sci-hub.se

Aliphatic Acid Conjugates : CQAs have been discovered featuring additional esterification with aliphatic side chains, such as succinic acid, malic acid, or isobutyric acid. sci-hub.se

Synthetic Derivatives: Organic synthesis provides a powerful tool to create novel CQA derivatives that may not exist in nature. This allows for systematic investigation of structure-activity relationships. For example, to clarify the importance of the number and position of caffeoyl groups on ATP production, researchers specifically synthesized compounds like 1,4,5-tri-O-caffeoylquinic acid and 4,5-di-O-caffeoylquinic acid for biological evaluation. nih.govresearchgate.net The synthesis of such novel analogues is aimed at creating compounds with improved metabolic stability and enhanced biological activity. nih.gov

Analytical Chemistry Methodologies for Research and Quantification

Advanced Chromatographic Techniques for Detection and Quantification (e.g., UPLC-PIS/MS, HPLC-DAD-ESI-QQQ-MS)

Advanced chromatographic methods are essential for separating 3-O-caffeoyl-1-methylquinic acid from its numerous isomers, which often co-exist in natural sources. nih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the foundational techniques for this purpose. researchgate.net

HPLC systems, frequently coupled with a Photo Diode Array (PDA) or Diode Array Detector (DAD), allow for the quantification of compounds based on their ultraviolet (UV) absorbance. core.ac.uk Phenolic compounds like CQAs are typically monitored at wavelengths of 280 nm and 370 nm. core.ac.uk For instance, in one HPLC-DAD analysis, 3-O-caffeoylquinic acid exhibited a retention time of 12.883 minutes. researchgate.net UPLC, an evolution of HPLC, utilizes smaller particle-size columns to achieve higher resolution, greater sensitivity, and significantly faster analysis times, which is particularly advantageous for resolving closely related CQA isomers. researchgate.net

To achieve unambiguous identification and enhanced sensitivity, these chromatographic systems are commonly interfaced with mass spectrometers. Techniques such as HPLC-DAD-ESI-MS (High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry) combine the separation power of HPLC with the mass-analyzing capability of MS. core.ac.ukresearchgate.net More advanced configurations like HPLC-DAD-ESI-QQQ-MS (Triple Quadrupole Mass Spectrometry) or UPLC-QTOF-MS (Quadrupole Time-of-Flight Mass Spectrometry) provide superior quantification and the ability to perform high-resolution mass analysis for formula determination. nih.govekb.eg

| Technique | Detector | Column Example | Mobile Phase Example | Application |

|---|---|---|---|---|

| HPLC | DAD | Waters Spherisorb S3 ODS-2 C18 (4.6 mm × 150 mm, 3 µm) | Gradient of 0.1% formic acid in water and acetonitrile | Separation and quantification of phenolic compounds, including CQAs, in medicinal flowers. core.ac.uk |

| UPLC/UHPLC | MS, Q-TOF MS | Not specified | Not specified | Rapid screening and characterization of caffeic acid metabolites and CQA isomers. researchgate.netajol.info |

| HPLC-ESI-MS/MS | ESI-MS/MS | Kinetex C-18 (4.6 × 100 mm, 2.6 µm) | Gradient of methanol and water with formic acid | Comprehensive identification of secondary metabolites in plant leaves. mdpi.com |

Mass Spectrometry-Based Characterization and Profiling

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of this compound. When coupled with liquid chromatography, MS provides detailed information on the molecular weight and fragmentation pattern of the compound, enabling its confident identification. Electrospray ionization (ESI) is the most common ionization source used for this class of compounds, capable of producing protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. core.ac.uk

The molecular formula for this compound is C₁₇H₂₀O₉. nih.gov In mass spectrometry, it is expected to produce a deprotonated molecular ion [M-H]⁻ at a mass-to-charge ratio (m/z) of approximately 367.1034. uni.lu

Tandem mass spectrometry (MS/MS or MSⁿ) is used to further probe the structure by fragmenting the molecular ion and analyzing the resulting product ions. mdpi.com Caffeoylquinic acids exhibit characteristic fragmentation patterns. In negative ion mode, common fragments include ions at m/z 191 (deprotonated quinic acid), m/z 179 (deprotonated caffeic acid), m/z 173 (dehydrated quinic acid), and m/z 135 ([caffeic acid - H - CO₂]⁻). core.ac.ukmdpi.commdpi.com The relative abundance of these fragments can help distinguish between different CQA isomers. mdpi.com For methylated CQAs, characteristic fragment ions at m/z 161 or 179 have been reported, which helps to differentiate them from other derivatives with the same molecular weight, such as feruloylquinic acids. nih.govmdpi.com

| Ion Type | Predicted/Observed m/z | Identity/Origin | Significance |

|---|---|---|---|

| [M-H]⁻ | 367.1035 | Deprotonated molecular ion of 3-O-caffeoylquinic acid methyl ester | Confirms molecular weight. nih.gov |

| [M+H]⁺ | 369.1172 | Protonated molecular ion of 3-O-caffeoylquinic acid methyl ester | Confirms molecular weight. nih.gov |

| Fragment Ion | 191 | [Quinic acid - H]⁻ | Characteristic fragment indicating the quinic acid core. core.ac.uk |

| Fragment Ion | 179 | [Caffeic acid - H]⁻ | Characteristic fragment indicating the caffeoyl moiety. core.ac.uk |

| Fragment Ion | 161 | Fragment of methylated CQA | Helps distinguish methylated CQAs from other isomers. nih.govmdpi.com |

| Fragment Ion | 135 | [Caffeic acid - H - CO₂]⁻ | Further fragmentation product of the caffeoyl moiety. mdpi.com |

Development of High-Throughput Screening Methods for CQA Analysis

High-Throughput Screening (HTS) involves the use of automation and robotics to rapidly test thousands of chemical or biological samples for a specific activity. nyu.edu The development of HTS methods for the analysis of CQAs like this compound is driven by the need to efficiently discover and characterize their biological activities, such as antioxidant, anti-inflammatory, or enzyme-inhibiting properties. washu.edu

The development process for an HTS assay involves several key stages:

Assay Adaptation and Miniaturization: A conventional laboratory test (e.g., an enzyme activity assay) is adapted for use in a multi-well microplate format (typically 96, 384, or 1536 wells). This allows for the simultaneous testing of many samples in small volumes. washu.edu

Automation of Liquid Handling: Robotic systems, such as the Janus G3 or Agilent Bravo platforms, are employed for precise, high-speed dispensing of reagents, test compounds, and cells into the microplates. nyu.educuanschutz.edu This minimizes human error and dramatically increases throughput. washu.edu Non-contact dispensers can add nanoliter volumes of compounds, facilitating complex dose-response studies. cuanschutz.edu

Detection and Data Acquisition: Automated detectors, or plate readers, are used to measure the outcome of the assay. cuanschutz.edu These instruments can detect signals such as fluorescence, luminescence, or absorbance. washu.edu For cell-based assays, high-content imaging (HCI) or high-content screening (HCS) systems can automatically capture and analyze images of cells to assess changes in morphology or protein localization. washu.eduunitn.it

Data Analysis: Specialized software is used to process the large volumes of data generated by HTS, identifying "hits" or active compounds for further investigation. unitn.it

By applying this framework, researchers can develop HTS assays to screen natural product libraries or collections of pure compounds to identify and quantify the bioactivity of specific CQAs.

| Development Stage | Key Technologies | Purpose |

|---|---|---|

| Assay Miniaturization | 96-, 384-, 1536-well microplates | Reduce reagent consumption and enable parallel processing of thousands of samples. washu.edu |

| Automated Liquid Handling | Robotic liquid handlers (e.g., Janus G3), non-contact dispensers (e.g., FlexDrop iQ) | Ensure precise and rapid dispensing of samples and reagents, enabling complex experimental designs. cuanschutz.edu |

| High-Throughput Detection | Multi-mode plate readers (fluorescence, luminescence, absorbance), high-content imaging systems | Rapidly and sensitively measure assay endpoints across all wells of a microplate. washu.educuanschutz.edu |

| Data Processing | Specialized analysis software (e.g., MetaXpress, open-source platforms) | Automate the analysis of large datasets to identify active compounds and assess their potency. washu.eduunitn.it |

Future Research Directions and Translational Perspectives

Elucidation of Novel Biological Targets and Signaling Networks for 3-O-Caffeoyl-1-methylquinic Acid

Future investigations into this compound are poised to uncover a more profound understanding of its molecular interactions and therapeutic potential. A primary avenue of research will be the identification of novel biological targets beyond its currently known activities. While existing studies have shown that the compound induces phase II detoxifying genes through the Nrf2 pathway, the full spectrum of its cellular interactome remains largely uncharted nih.gov. Advanced chemoproteomics and molecular docking studies could reveal direct protein binding partners, uncovering new mechanisms of action.

A significant focus will be on delineating the intricate signaling networks modulated by this compound. Research has established its role in inducing heme oxygenase-1 (HO-1) and altering intracellular glutathione (B108866) redox homeostasis in human umbilical vascular endothelial cells (HUVECs) nih.gov. However, the upstream and downstream effectors of these pathways require further exploration. Investigating its impact on key signaling cascades involved in inflammation, such as NF-κB and MAPK, and in cell survival and apoptosis, like the PI3K/Akt pathway, will be critical. Understanding how this compound integrates with these networks could elucidate its potential in complex diseases. researchgate.net

The table below summarizes known and potential signaling pathways for future research.

| Pathway | Known Interaction | Potential for Future Research |

| Nrf2 Signaling | Induces Nrf2 nuclear translocation, leading to the expression of phase II detoxifying genes (e.g., HO-1, ferritin, glutathione reductase). nih.gov | Identification of direct sensors or upstream kinases in the Nrf2 pathway that are modulated by the compound. |

| Glutathione Redox Cycle | Increases cellular levels of both reduced (GSH) and oxidized glutathione (GSSG), while decreasing the GSH/GSSG ratio. nih.gov | Exploring the long-term effects on cellular redox capacity and its implications for chronic oxidative stress-related diseases. |

| MAPK/NF-κB/AP-1 | Not explicitly studied for this compound, but related caffeoylquinic acids modulate this pathway. researchgate.net | Investigation of its potential to inhibit pro-inflammatory signaling and MMP-1 synthesis. |

| PI3K/Akt Signaling | Not yet determined. | Analysis of its role in cell survival, proliferation, and metabolic regulation. |

Development of Advanced Analytical Platforms for Comprehensive CQA Profiling

To translate this compound into potential therapeutic applications, the development of robust analytical platforms for comprehensive Critical Quality Attribute (CQA) profiling is essential. CQAs are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. High-Performance Liquid Chromatography (HPLC) methods are foundational for characterizing key CQAs of phytochemicals. pharmamanufacturing.com Future efforts will likely focus on integrating these with high-resolution mass spectrometry (HRMS) to create powerful LC-MS platforms. pharmamanufacturing.comnih.gov

The development of multi-attribute monitoring (MAM) methods, which are gaining traction in the biopharmaceutical industry, represents a promising frontier for phytochemical analysis. nih.gov A single validated LC-MS MAM method could simultaneously identify, quantify, and monitor multiple CQAs of this compound and other related compounds in a complex mixture. This approach would replace multiple conventional assays, offering a more efficient and comprehensive quality control strategy. nih.gov Furthermore, advanced software solutions that automate the identification and quantification process using Nuclear Magnetic Resonance (NMR) spectroscopy could provide an end-to-end workflow from sample analysis to reporting, enhancing consistency and throughput. youtube.com

The table below outlines potential analytical platforms for CQA profiling.

| Analytical Platform | Application for CQA Profiling | Potential Advantages |

| HPLC-HRMS | Accurate mass measurement for identification, structural elucidation of impurities, and quantification. | High sensitivity and specificity; enables characterization of unknowns. |

| Multi-Attribute Monitoring (MAM) | Simultaneous monitoring of multiple CQAs (e.g., purity, degradation products, related substances) in a single run. nih.gov | Increased efficiency, reduced testing burden, and deeper product understanding. |

| Quantitative NMR (qNMR) | Absolute quantification without the need for an identical standard for every analyte; structural confirmation. | High precision and accuracy; non-destructive. |

| Advanced Chemical Profiling Software | Automated data processing, interpretation, and report generation for high-throughput screening and quality control. youtube.com | Reduced manual intervention, increased consistency, and operator-independent results. youtube.com |

Strategies for Bioengineering and Metabolic Engineering for Enhanced Compound Production

The natural abundance of this compound in plant sources can be low and variable, limiting its large-scale production. Metabolic engineering and synthetic biology offer powerful strategies to overcome this bottleneck. nih.gov These approaches involve the directed manipulation of cellular chemistry to enhance the production of desired compounds. lbl.gov A key strategy involves engineering microbial chassis, such as Escherichia coli or Saccharomyces cerevisiae, to function as bio-factories. nih.govlbl.gov This can be achieved by introducing heterologous biosynthetic pathways from plants into these microorganisms. mdpi.com

Since this compound is an ester of caffeic acid and 1-methylquinic acid, engineering efforts can focus on enhancing the precursor supply. Significant progress has been made in the microbial production of caffeic acid by introducing genes encoding enzymes like 4-hydroxyphenylacetate 3-hydroxylase (4HPA3H). researchgate.net Future work could involve combining these caffeic acid production pathways with engineered pathways for quinic acid synthesis and a final enzymatic or chemical step to form the ester linkage. Protein engineering could also be employed to improve the catalytic activity of key enzymes in the pathway, thereby increasing the final product titer. researchgate.net

| Engineering Strategy | Description | Target Organism | Key Objective |

| Pathway Reconstruction | Introducing genes from the plant phenylpropanoid pathway into a microbial host to produce caffeic acid. researchgate.netresearchgate.net | E. coli, S. cerevisiae | Establish a functional biosynthetic route for the caffeic acid precursor. |

| Precursor Supply Enhancement | Overexpressing key enzymes in the host's central metabolism to increase the availability of starter molecules like tyrosine or p-coumaric acid. | E. coli, S. cerevisiae | Boost the metabolic flux towards the desired compound. |

| Enzyme Engineering | Using site-directed mutagenesis to improve the efficiency and substrate specificity of critical enzymes in the pathway. researchgate.net | N/A (Applied to specific enzymes) | Increase the conversion rate and overall yield. |

| Plant Cell/Tissue Culture Engineering | Modifying the genetic pathways within plant cell cultures to upregulate the production of specific secondary metabolites. mdpi.com | Plant cell cultures | Enhance production in a controlled environment without relying on whole plants. |

Exploration of Synergistic Effects of this compound with Other Phytochemicals

The therapeutic efficacy of plant-based medicines is often attributed to the synergistic action of multiple constituents rather than a single active compound. nuevo-group.com Future research should systematically explore the potential synergistic interactions between this compound and other phytochemicals. Such interactions can manifest as enhanced bioavailability, multi-target effects, or the modulation of drug resistance mechanisms. researchgate.netnuevo-group.com For example, combining it with other polyphenols, such as quercetin or resveratrol, could lead to a more potent antioxidant or anti-inflammatory effect than the sum of their individual activities. ishs.org

Investigating these combinations requires a multi-faceted approach. Initial in vitro screening using various bioassays can identify promising synergistic pairs. Subsequent studies should focus on elucidating the molecular mechanisms behind the synergy, examining how the compounds interact with different cellular targets and signaling pathways. researchgate.net This knowledge is crucial for designing rational, multi-component botanical blends or nutraceuticals with enhanced and predictable therapeutic outcomes. nuevo-group.com Understanding these interactions may explain the higher biological activity often observed in whole plant extracts compared to isolated compounds. ishs.org

| Phytochemical Class | Potential Synergistic Effect with this compound | Rationale |

| Flavonoids (e.g., Quercetin) | Enhanced antioxidant and anti-inflammatory activity. | Flavonoids and phenolic acids can act on different targets within the oxidative stress and inflammation pathways. |

| Terpenoids | Improved bioavailability and cellular uptake. | Some terpenoids can modulate membrane fluidity, potentially facilitating the entry of other compounds into cells. |

| Alkaloids | Multi-target inhibition of disease-related pathways. | Alkaloids often have distinct biological targets, and their combination with a phenolic acid could address complex diseases from multiple angles. |

| Other Caffeoylquinic Acids | Additive or synergistic effects on shared targets. | Structurally related compounds could compete for or cooperatively bind to the same enzymes or receptors. |

Q & A

Q. How is 3-O-caffeoyl-1-methylquinic acid isolated from plant sources, and what purification steps are critical for ensuring structural integrity?

The compound is typically isolated via solvent extraction followed by chromatographic techniques. For example, bamboo (Phyllostachys edulis) leaves are extracted with butanol, and the active fraction is purified using column chromatography (e.g., silica gel or HPLC). Critical steps include optimizing solvent polarity to retain ester linkages and using NMR (¹H, ¹³C) or mass spectrometry (HR-ESI-MS) to confirm the methyl ester and caffeoyl moieties .